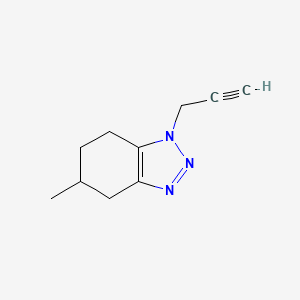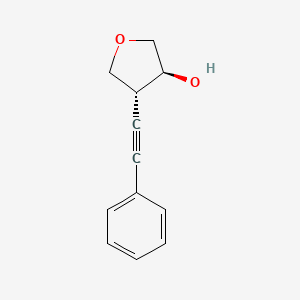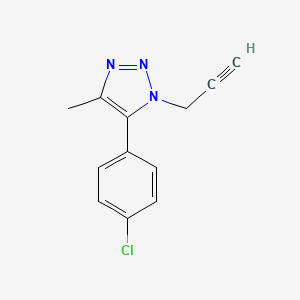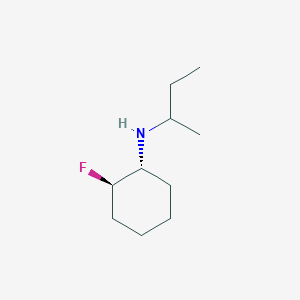![molecular formula C12H17NO2 B1485654 trans-2-{[4-(2-Hydroxyethyl)phenyl]amino}cyclobutan-1-ol CAS No. 2166005-82-7](/img/structure/B1485654.png)
trans-2-{[4-(2-Hydroxyethyl)phenyl]amino}cyclobutan-1-ol
Descripción general
Descripción
Trans-2-{[4-(2-Hydroxyethyl)phenyl]amino}cyclobutan-1-ol, also known as trans-2-{[4-(2-hydroxyethyl)phenyl]amino}cyclobutanol, is an interesting compound that has been studied for its potential applications in scientific research. This compound is a cyclobutanol derivative, and it has been found to possess a wide range of physical and chemical properties. In
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
Synthesis Techniques : Research on cyclobutane derivatives often involves exploring different synthetic routes to achieve stereocontrolled preparation of these compounds. For example, one study describes the stereocontrolled preparation of diversely tri-functionalized cyclobutane scaffolds, showcasing methods to obtain cis-trans and all-trans stereoisomers from a single precursor (Zong Chang et al., 2019). Another study focuses on the efficient synthesis of 3-hydroxymethylated cis- and trans-cyclobutane β-amino acids using an intramolecular photocycloaddition strategy, demonstrating the versatility of cyclobutane scaffolds in synthesizing amino acid derivatives (A. Mondière et al., 2008).
Structural Studies : The study of cyclobutane-containing compounds extends to analyzing their structural characteristics and conformations. One paper investigates the conformational preferences of cyclobutane beta-peptides, revealing a preference for forming well-defined helical structures (Carlos Fernandes et al., 2010). Another research delves into the synthesis of enantiomerically pure cyclobutane analogues of amino acids, such as phenylalanine, demonstrating the importance of stereochemistry in the biological activity of these compounds (Marta Lasa et al., 2005).
Biomedical Applications
- Antiviral Activity : Cyclobutane nucleoside analogues have been synthesized and tested for their antiviral activities, particularly against herpesviruses. The research highlights the importance of stereochemistry in the biological efficacy of these compounds, with certain stereoisomers showing significant antiviral activity (G. Bisacchi et al., 1991).
Propiedades
IUPAC Name |
(1R,2R)-2-[4-(2-hydroxyethyl)anilino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-8-7-9-1-3-10(4-2-9)13-11-5-6-12(11)15/h1-4,11-15H,5-8H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEJODXPKOSDDP-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC=C(C=C2)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC=C(C=C2)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[4-(2-Hydroxyethyl)phenyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1485571.png)
![1-(prop-2-yn-1-yl)-1H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485574.png)
![5-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1485575.png)



![1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485581.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485586.png)

![(3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485588.png)



![(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine](/img/structure/B1485594.png)